Stereochemical Role: Impurity Marker vs. Synthetic Intermediate
The (R)-enantiomer (CAS 1432056-70-6) is explicitly designated as Sitafloxacin Hydrate Impurity 10 in pharmaceutical reference standard catalogs, while the (S)-enantiomer (CAS 144282-37-1) is the key productive intermediate for the sitafloxacin synthetic route [1]. This functional dichotomy is absolute: the (R)-enantiomer serves as an analytical reference standard for impurity quantification, whereas the (S)-enantiomer undergoes N-debenzylation and Boc-deprotection to furnish the active 7(S)-amino-5-azaspiro[2.4]heptane moiety of sitafloxacin [2]. The stereochemical inversion at C-7 converts a desired intermediate into a controlled impurity.
| Evidence Dimension | Functional role in sitafloxacin manufacturing and quality control |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1432056-70-6: classified as Sitafloxacin Impurity 10 / impurity reference standard; not used for API construction |
| Comparator Or Baseline | (S)-enantiomer, CAS 144282-37-1: classified as Sitafloxacin Hydrate Intermediate; serves as the chirally correct precursor for API synthesis via N-debenzylation and Boc cleavage |
| Quantified Difference | Qualitative functional inversion: impurity standard vs. productive intermediate |
| Conditions | Pharmaceutical impurity reference standard catalog classification per chemsrc.com and volsenchem.com; synthetic route context per Yukimoto et al. 1998 and Drug Synthesis Database |
Why This Matters
Procuring the wrong enantiomer would provide a compound useless for sitafloxacin intermediate synthesis and invalidate impurity quantitation methods that rely on correct stereochemical identity of the reference standard.
- [1] VolsenChem. Sitafloxacin Impurities 1432056 70 6 – (R)-tert-butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate. https://www.volsenchem.com/dp-sitafloxacin-impurities-1432056-70-6-k1127685.html. Accessed 28 Apr 2026. View Source
- [2] Yukimoto Y, Imura A, Satoh K, Kanai K, Miyadera A. An Efficient Synthesis of a Key Intermediate of DU-6859a via Asymmetric Microbial Reduction. Chem Pharm Bull. 1998;46(4):587-590. View Source
